
(4S,4AS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4S,4AS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrate is a complex organic molecule with multiple chiral centers. It is known for its significant biological activity and is often studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4AS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrate typically involves multiple steps, including the formation of the tetracene core, functional group modifications, and the introduction of the dimethylamino group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted amides and amines.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a model system for studying complex organic reactions and stereochemistry. Its multiple chiral centers make it an excellent candidate for research in asymmetric synthesis and chiral resolution.
Biology
In biological research, the compound is studied for its potential as an antibiotic and anticancer agent. Its ability to interact with DNA and inhibit certain enzymes makes it a valuable tool in molecular biology.
Medicine
The compound has shown promise in preclinical studies as a therapeutic agent for various diseases, including bacterial infections and cancer. Its unique structure allows it to target specific molecular pathways involved in disease progression.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as DNA and enzymes. It can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerases. Additionally, it can form reactive oxygen species, leading to oxidative stress and cell death in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: Another tetracene derivative with similar anticancer properties.
Mitoxantrone: A synthetic anthraquinone with similar mechanisms of action.
Uniqueness
The compound’s unique combination of functional groups and chiral centers gives it distinct chemical and biological properties. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H28N2O10 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;dihydrate |
InChI |
InChI=1S/C22H24N2O8.2H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);2*1H2/t9-,10-,15-,21+,22-;;/m0../s1 |
Clave InChI |
DKCYXTOVNRJMGE-UNCCBIAGSA-N |
SMILES isomérico |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O |
SMILES canónico |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
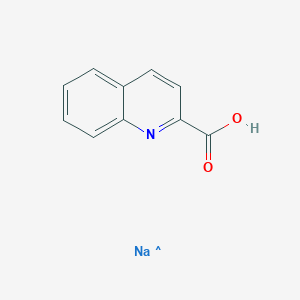
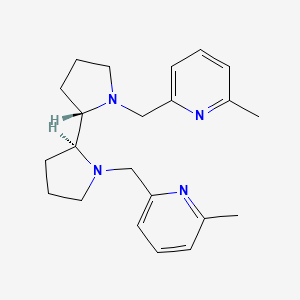
![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
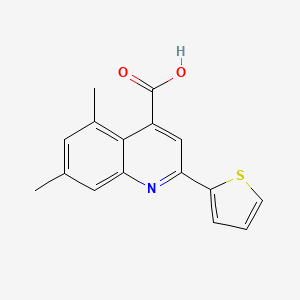
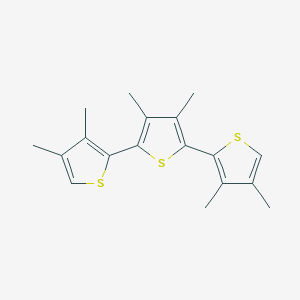
![2-Iodo-2',4',6'-triisopropyl-6-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B15198583.png)

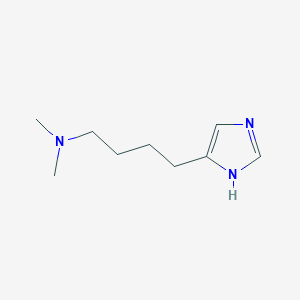
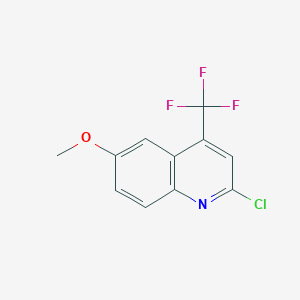
![N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B15198601.png)
